molecular formula C30H22O12S4 B14902342 4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid

4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid

Cat. No.: B14902342
M. Wt: 702.8 g/mol
InChI Key: WSGVFBIGKPEARC-UHFFFAOYSA-N
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Description

4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid is an organosulfur compound with a complex aromatic structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of multiple sulfonic acid groups attached to a phenyl ring, making it highly soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid typically involves multiple steps, including sulfonation and coupling reactions. One common method involves the sulfonation of a precursor aromatic compound using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a staining agent for proteins and nucleic acids.

    Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar solubility properties.

    4-methylbenzenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used in similar applications.

    5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin: A sulfonated porphyrin with unique aggregation properties and applications in catalysis and structural studies.

Uniqueness

4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid is unique due to its highly substituted aromatic structure and multiple sulfonic acid groups, which confer distinct chemical properties and a wide range of applications in various scientific fields.

Properties

Molecular Formula

C30H22O12S4

Molecular Weight

702.8 g/mol

IUPAC Name

4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid

InChI

InChI=1S/C30H22O12S4/c31-43(32,33)23-9-1-19(2-10-23)27-17-29(21-5-13-25(14-6-21)45(37,38)39)30(22-7-15-26(16-8-22)46(40,41)42)18-28(27)20-3-11-24(12-4-20)44(34,35)36/h1-18H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)

InChI Key

WSGVFBIGKPEARC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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